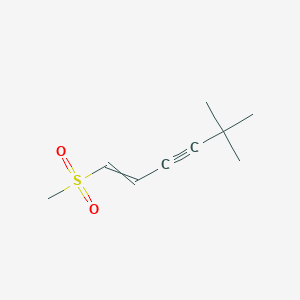
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a hex-1-en-3-yne backbone. This compound is notable for its unique structural features, which include a triple bond and a sulfonyl group, making it a valuable reagent in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate alkyne under basic conditions. The reaction typically requires a non-nucleophilic base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the methanesulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid: A strong acid used in various industrial applications.
Methanesulfonyl chloride: A reagent used to introduce the methanesulfonyl group into organic molecules.
Dimethyl sulfone: An organosulfur compound with applications in alternative medicine and as a solvent.
Uniqueness: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is unique due to its combination of a methanesulfonyl group and a triple bond, which imparts distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications .
Eigenschaften
CAS-Nummer |
65432-57-7 |
|---|---|
Molekularformel |
C9H14O2S |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
5,5-dimethyl-1-methylsulfonylhex-1-en-3-yne |
InChI |
InChI=1S/C9H14O2S/c1-9(2,3)7-5-6-8-12(4,10)11/h6,8H,1-4H3 |
InChI-Schlüssel |
OLTCSXGYTBDZAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC=CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

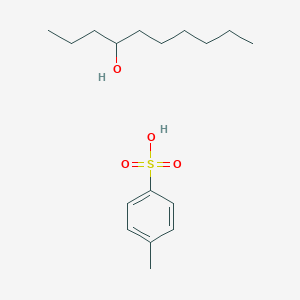
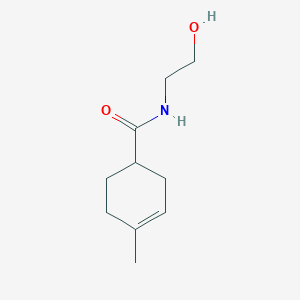

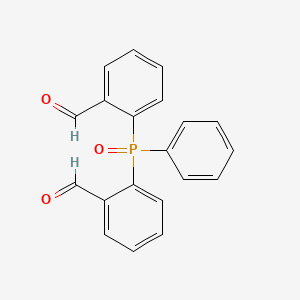
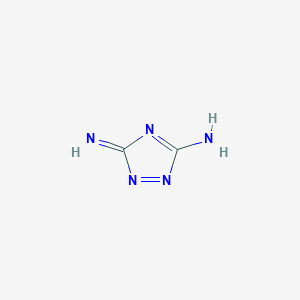
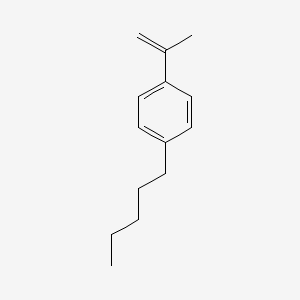
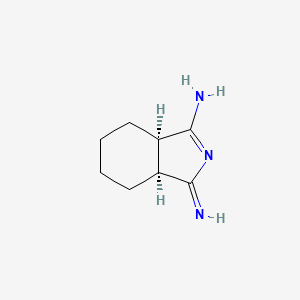
propanedioate](/img/structure/B14486103.png)

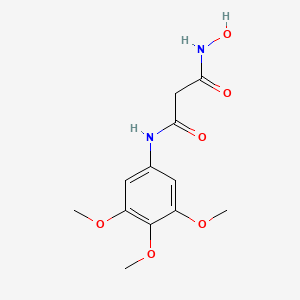

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
